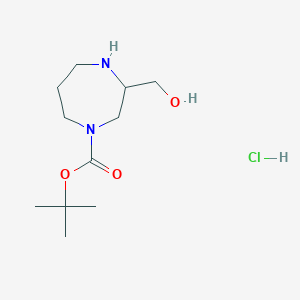
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
描述
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group, and a hydrochloride salt
属性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVILVCPBSDVWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-Boc-diallylamine with Grubbs’ catalyst, followed by treatment with tris(hydroxymethyl)phosphine . The reaction conditions often include the use of dichloromethane as a solvent and a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can yield primary amines .
科学研究应用
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amine group, allowing for selective reactions at other sites on the molecule. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
相似化合物的比较
tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
N-Boc-3-pyrroline: This compound also contains a Boc group and is used in similar synthetic applications.
N-Boc-3-hydroxypiperidine: This compound has a similar structure but with a piperidine ring instead of a diazepane ring.
N-Boc-3-(hydroxymethyl)-3-methylpiperidine: This compound has an additional methyl group, which can influence its reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


